molecular formula C15H12N2OS2 B2432915 (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one CAS No. 1164545-47-4

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one

Cat. No.: B2432915
CAS No.: 1164545-47-4
M. Wt: 300.39
InChI Key: WSCBLVGRDSUBDR-UKTHLTGXSA-N
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Description

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring substituted with a thiophene group and a tolyl group

Properties

IUPAC Name

(5E)-2-(3-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-4-2-5-11(8-10)16-15-17-14(18)13(20-15)9-12-6-3-7-19-12/h2-9H,1H3,(H,16,17,18)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCBLVGRDSUBDR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with an appropriate aldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidines.

    Substitution: The thiophene and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Studies: It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(furan-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-5-(pyridin-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other heterocycles. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimycobacterial applications. This article examines the biological activity of this compound through various studies, including in vitro evaluations, molecular docking analyses, and comparisons with reference drugs.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-component reaction, combining thiophene and thiazole moieties. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Table 1: Synthesis Overview

Compound NameReaction TypeKey ReactantsYield (%)
This compoundMulti-componentThiophene, Thiazole derivatives38%

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines, notably the A549 lung cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.452 µM, indicating its potential as an effective anticancer agent.

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)Reference Drug IC50 (µM)
This compoundA5490.4520.460 (Doxorubicin)

The mechanism of action appears to involve the inhibition of the epidermal growth factor receptor (EGFR), which is critical in cancer proliferation pathways. Molecular docking studies have supported these findings by showing favorable binding interactions between the compound and EGFR.

Antimycobacterial Activity

In addition to its anticancer properties, the compound has been assessed for its antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The evaluation was conducted using the Microplate Alamar Blue Assay (MABA), revealing promising results against both drug-sensitive and resistant strains.

Table 3: Antimycobacterial Activity Data

Compound NameMIC (µM)Cytotoxicity IC50 (µM)
This compound25<50

The compound exhibited a minimum inhibitory concentration (MIC) of 25 µM against Mtb H37Rv, indicating its potential as a therapeutic candidate in tuberculosis treatment.

Case Study 1: Lung Cancer Treatment

A study involving the administration of this compound on A549 cells showed a marked decrease in cell viability compared to control groups. The results suggest that this compound could be developed further for lung cancer therapies.

Case Study 2: Tuberculosis Resistance

In another investigation, derivatives of the compound were tested against isoniazid-resistant strains of Mtb. The results indicated that specific modifications in the structure could enhance efficacy against resistant strains while maintaining low cytotoxicity levels.

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